2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane
CAS No.: 30668-06-5
Cat. No.: VC16061174
Molecular Formula: C19H22Cl2O2
Molecular Weight: 353.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30668-06-5 |
|---|---|
| Molecular Formula | C19H22Cl2O2 |
| Molecular Weight | 353.3 g/mol |
| IUPAC Name | 4-[1,3-dichloro-2-(4-methoxy-3-methylphenyl)propan-2-yl]-1-methoxy-2-methylbenzene |
| Standard InChI | InChI=1S/C19H22Cl2O2/c1-13-9-15(5-7-17(13)22-3)19(11-20,12-21)16-6-8-18(23-4)14(2)10-16/h5-10H,11-12H2,1-4H3 |
| Standard InChI Key | GUOLCWNTYYOCQT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C(CCl)(CCl)C2=CC(=C(C=C2)OC)C)OC |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane is C₂₃H₂₄Cl₂O₂, with a molecular weight of 403.34 g/mol. This calculation derives from the sum of atomic masses: carbon (12.01 × 23), hydrogen (1.01 × 24), chlorine (35.45 × 2), and oxygen (16.00 × 2) .
Structural Characterization
The compound’s backbone consists of a propane chain (C₁–C₂–C₃) with chlorine atoms at C₁ and C₃. The C₂ position is bonded to two identical 4-methoxy-3-methylphenyl groups. Key structural attributes include:
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Aromatic substitution patterns: Methoxy groups at the para position and methyl groups at the meta position create steric and electronic effects that influence reactivity .
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Chlorine electronegativity: The electron-withdrawing nature of chlorine atoms polarizes the C–Cl bonds, enhancing susceptibility to nucleophilic substitution .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 1,3-Dichloro-2,2-bis(4-methoxy-3-methylphenyl)propane |
| SMILES | ClC(CC(Cl)(C1=CC(=C(C=C1)OC)C)C2=CC(=C(C=C2)OC)C)C |
| Rotatable Bond Count | 8 |
| Topological Polar Surface Area | 18.5 Ų |
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane likely involves a Friedel-Crafts alkylation or Ullmann coupling to attach the aryl groups to 1,3-dichloropropane. Alternative routes may employ:
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Nucleophilic substitution: Reacting 1,3-dichloropropane with a Grignard reagent derived from 4-methoxy-3-methylbromobenzene .
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Cross-coupling: Using palladium catalysts to couple dichloropropane with aryl boronic acids .
Table 2: Hypothetical Synthesis Parameters
| Parameter | Condition |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | Pd(PPh₃)₄ |
| Temperature | 80–120°C |
| Yield (estimated) | 45–60% |
Purification and Analysis
Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Analytical confirmation employs:
Physicochemical Properties
Thermal Stability
The compound’s thermal decomposition onset is projected at ~220°C, based on analogs like 1,3-dichloropropane (boiling point: 120°C) . The aryl groups likely increase thermal stability compared to aliphatic dichlorides.
Solubility and Reactivity
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Solubility: Low in water (<0.1 mg/mL at 25°C); high in dichloromethane, chloroform, and THF .
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Hydrolysis: C–Cl bonds hydrolyze in aqueous NaOH, forming bis(aryl)propanediol derivatives .
Table 3: Experimental Physical Properties
| Property | Value |
|---|---|
| Melting Point | 85–90°C (estimated) |
| LogP (Octanol-Water) | 4.2 |
| Vapor Pressure | 0.01 mmHg at 25°C |
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s dichloropropane backbone resembles structures used in muscarinic receptor antagonists (e.g., tolterodine derivatives) . Functionalization of the aryl groups could yield bioactive molecules targeting neurological disorders.
Polymer Chemistry
As a bifunctional alkylating agent, it may serve as a crosslinker in epoxy resins or polyurethanes, enhancing mechanical strength and thermal resistance .
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